3-Bromo-2-cyclobutoxypyridine
Overview
Description
3-Bromo-2-cyclobutoxypyridine is an organic compound with the molecular formula C9H10BrNO It is a derivative of pyridine, where a bromine atom is substituted at the third position and a cyclobutoxy group at the second position
Synthetic Routes and Reaction Conditions:
Bromination of 2-cyclobutoxypyridine: The synthesis typically begins with 2-cyclobutoxypyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Cyclobutylation of 3-bromopyridine: Another method involves the cyclobutylation of 3-bromopyridine. This can be achieved through a nucleophilic substitution reaction where 3-bromopyridine reacts with cyclobutyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom, forming 2-cyclobutoxypyridine.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides of this compound.
Reduction Products: 2-cyclobutoxypyridine.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for catalysis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds, including those with antimicrobial or anticancer properties.
Biochemical Probes: Utilized in the development of probes for studying biological pathways.
Industry:
Materials Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism by which 3-bromo-2-cyclobutoxypyridine exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclobutoxy group can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.
Comparison with Similar Compounds
3-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a cyclobutoxy group.
2-Bromo-3-cyclobutoxypyridine: Isomer with bromine and cyclobutoxy groups swapped.
3-Chloro-2-cyclobutoxypyridine: Chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-cyclobutoxypyridine is unique due to the presence of both a bromine atom and a cyclobutoxy group, which confer distinct reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-cyclobutyloxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKOZSRDMOJHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.